molecular formula C23H15N B12642911 3-Benzo[a]anthracen-12-ylpyridine CAS No. 7356-57-2

3-Benzo[a]anthracen-12-ylpyridine

Cat. No.: B12642911
CAS No.: 7356-57-2
M. Wt: 305.4 g/mol
InChI Key: HZWIBXVAIREGQF-UHFFFAOYSA-N
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Description

3-Benzo[a]anthracen-12-ylpyridine is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a benzo[a]anthracene core fused with a pyridine ring at the 12-position. This structural hybridization combines the aromatic stability of PAHs with the electron-deficient character of pyridine, making it a compound of interest in materials science and organic electronics. Its synthesis typically involves cross-coupling reactions between halogenated benzo[a]anthracene derivatives and pyridine-containing precursors.

Properties

CAS No.

7356-57-2

Molecular Formula

C23H15N

Molecular Weight

305.4 g/mol

IUPAC Name

3-benzo[a]anthracen-12-ylpyridine

InChI

InChI=1S/C23H15N/c1-3-9-20-16(6-1)11-12-18-14-17-7-2-4-10-21(17)23(22(18)20)19-8-5-13-24-15-19/h1-15H

InChI Key

HZWIBXVAIREGQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phomopsin A is typically isolated from cultures of Diaporthe toxica. The isolation process involves cultivating the fungus on a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .

Industrial Production Methods: Industrial production of Phomopsin A is not common due to its toxic nature and the complexity of its synthesis. Most of the available Phomopsin A is produced in research laboratories for scientific studies .

Chemical Reactions Analysis

Types of Reactions: Phomopsin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phomopsin A has a wide range of applications in scientific research:

Mechanism of Action

Phomopsin A exerts its effects by binding to β-tubulin, a key component of microtubules. This binding inhibits the polymerization of tubulin, thereby blocking microtubule growth and interfering with mitosis. The compound interacts near the vinblastine binding site on β-tubulin, overlapping with the site targeted by other tubulin inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Nomenclature

The provided evidence lists several PAH derivatives and heterocyclic compounds, though none directly match 3-Benzo[a]anthracen-12-ylpyridine. Below is a comparative analysis based on structural and functional group similarities:

Table 1: Key Compounds for Comparison
Compound Name CAS Number Core Structure Functional Group Reference ID
3-Benzo[a]anthracen-12-ylpyridine Not provided Benzo[a]anthracene Pyridine at C12 N/A
1-Methylpyrene 2381-21-7 Pyrene Methyl at C1
3-Methylsalicylic acid 83-40-9 Benzoic acid Hydroxy, methyl at C3
(1-Methylethenyl)benzene 98-83-9 Benzene Methylethenyl group

Key Differences and Implications

Aromatic Core vs.

Electronic Properties

  • Pyridine’s electron-withdrawing nature in 3-Benzo[a]anthracen-12-ylpyridine likely reduces HOMO-LUMO gaps compared to methyl-substituted PAHs like 1-Methylpyrene, which are purely hydrocarbon-based.

Solubility and Reactivity

  • Compounds like 3-Methylsalicylic acid (with polar -OH and -COOH groups) exhibit higher aqueous solubility than PAH derivatives . In contrast, 3-Benzo[a]anthracen-12-ylpyridine’s solubility would depend on solvent polarity due to its hybrid structure.

Research Findings from Analogues

  • (1-Methylethenyl)benzene : Used in polymer synthesis; its vinyl group enables polymerization, a reactivity absent in 3-Benzo[a]anthracen-12-ylpyridine .

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